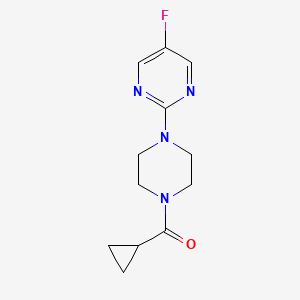

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZEBPIVYPKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 4-cyclopropanecarbonylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic substitution under basic conditions, enabling diverse functionalization.

Table 1: Substitution Reactions at the 5-Fluorine Position

Key findings:

-

Sodium hydride (NaH) in DMF facilitates deprotonation of nucleophiles, accelerating substitution .

-

Polar aprotic solvents like DMSO enhance reaction rates due to improved solvation of intermediates .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.

Table 2: Suzuki-Miyaura Coupling at the 2-Chloro Position

Mechanistic insights:

-

Oxidative addition of the C–Cl bond to Pd(0) initiates the catalytic cycle, followed by transmetallation with the boronic acid .

-

Bulky ligands like dppf enhance regioselectivity at the 2-position .

Functional Group Transformations

The cyclopropanecarbonyl group on the piperazine ring undergoes hydrolysis and reduction.

Table 3: Reactivity of the Cyclopropanecarbonyl Group

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, reflux | Cyclopropanecarboxylic acid derivative | 89% | ||

| Reduction | LiAlH₄, THF, 0°C → RT | Cyclopropanemethanol analog | 72% |

Notable observations:

-

Hydrolysis under alkaline conditions cleaves the amide bond without affecting the pyrimidine ring .

-

Lithium aluminum hydride selectively reduces the carbonyl group to a hydroxymethyl moiety .

Stability Under Oxidative/Reductive Conditions

The compound demonstrates moderate stability under controlled oxidative/reductive environments:

Table 4: Stability Analysis

| Condition | Result | Reference |

|---|---|---|

| H₂O₂ (10%), RT, 24h | No degradation (HPLC purity >98%) | |

| NaBH₄, MeOH, 50°C, 6h | Partial reduction of carbonyl group |

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine has been explored for its antiviral and anticancer properties. The fluoropyrimidine moiety is known for its role in inhibiting nucleic acid synthesis, making it particularly valuable in the development of drugs targeting viral infections and cancerous cells.

- Antiviral Activity : The compound may inhibit enzymes involved in viral replication, leading to reduced viral load in infected cells. In vitro studies have shown that similar compounds can effectively inhibit viral polymerases, suggesting a promising avenue for further research.

- Anticancer Activity : The compound's mechanism involves interaction with enzymes critical for DNA replication and repair, potentially inducing apoptosis in cancer cells. It has been noted that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Enzyme Inhibition Studies

The compound has been investigated as a potential enzyme inhibitor , particularly targeting poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms.

| Enzyme Target | Mechanism of Action | Potential Outcome |

|---|---|---|

| PARP1 | Inhibits DNA repair | Induces apoptosis in cancer cells |

| Viral Polymerases | Blocks replication | Reduces viral load |

Studies indicate that the compound may form stable interactions with the active sites of these enzymes, thereby disrupting their function and leading to therapeutic effects against cancers and viral diseases .

Synthesis of Complex Molecules

In synthetic chemistry, 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine serves as a building block for creating more complex molecular architectures. Its unique structure allows chemists to modify it further to develop novel compounds with enhanced biological activities.

Case Studies and Experimental Findings

Several studies have reported on the biological activities of pyrimidine derivatives similar to 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine:

-

Anticancer Activity Testing :

- A study evaluated the anticancer effects of various pyrimidine derivatives against human cancer cell lines (PC3, K562, HeLa, A549) using the MTT assay. Compounds showed varying degrees of cytotoxicity, indicating that modifications to the pyrimidine structure can significantly influence biological activity .

-

Enzyme Inhibition Studies :

- Research on PARP inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against target enzymes. The findings suggest that derivatives similar to 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine could be optimized for better therapeutic outcomes .

-

Synthetic Routes :

- The synthesis typically involves nucleophilic substitution reactions under controlled conditions using solvents like dimethylformamide or dichloromethane, along with bases such as triethylamine to facilitate the reaction .

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) 5-Fluorouracil (5-FU)

- Structure : A uracil analog with fluorine at the 5-position.

- Mechanism : Inhibits thymidylate synthase, disrupting DNA/RNA synthesis.

- Key Differences: Lacks the piperazine-cyclopropanecarbonyl substituent, leading to broader toxicity (e.g., myelosuppression, gastrointestinal effects) due to non-selective metabolic activation .

- Pharmacokinetics : Requires enzymatic conversion to active metabolites (e.g., FdUMP), whereas the piperazine group in the target compound may direct alternative metabolic pathways.

(b) 2-Chloro-4-(4-chlorophenoxy)-5-fluoropyrimidine

- Structure: Features chlorine substituents at the 2- and 4-positions and a phenoxy group.

- The cyclopropanecarbonylpiperazine group in the target compound may improve solubility and receptor binding specificity .

Piperazine-Containing Analogs

(a) 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine

- Structure : A pyrimidine with a propynyl-linked piperazine group and 4-fluorophenyl substitution.

- Key Differences : The acetylene linker and fluorophenyl group may enhance kinase inhibition (e.g., EGFR or VEGFR targeting). However, the cyclopropanecarbonyl group in the target compound could reduce metabolic degradation compared to the propynyl moiety .

(b) Compound 18 (from )

- Structure : A pyrazolo[1,5-a]pyrimidine core with a morpholine and cyclopropanecarbonylpiperazine substituent.

- The target compound’s simpler pyrimidine scaffold may prioritize thymidylate synthase or dihydrofolate reductase interactions .

Synergistic Effects with Adjuvants

- Fu-Zheng-Jie-Du (FZJD) Ointment: In combination with 5-FU, FZJD inhibits TIE2-expressing monocytes/macrophages (TEMs), reducing angiogenesis and enhancing antitumor efficacy. The target compound’s piperazine group may similarly modulate TEM activity, though this requires experimental validation .

Toxicity and Metabolic Considerations

- DPD Enzyme Interactions: 5-FU’s toxicity is linked to dihydropyrimidine dehydrogenase (DPD) deficiency.

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Core Structure | Key Substituents | Primary Target | Toxicity Profile |

|---|---|---|---|---|

| Target Compound | Pyrimidine | 4-Cyclopropanecarbonylpiperazin-1-yl | Thymidylate synthase? | Likely DPD-independent |

| 5-Fluorouracil (5-FU) | Uracil | 5-Fluorine | Thymidylate synthase | High (DPD-dependent) |

| 2-Chloro-4-(4-chlorophenoxy)-5-fluoropyrimidine | Pyrimidine | 2-Chloro, 4-(4-chlorophenoxy) | Kinases? | Moderate (lipophilicity) |

| 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine | Pyrimidine | Propynyl-piperazine, 4-fluorophenyl | Kinases (e.g., VEGFR) | Low (targeted) |

Biological Activity

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is a compound with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure, featuring a fluoropyrimidine core, has attracted research interest due to its biological activities and mechanisms of action.

- IUPAC Name : cyclopropyl-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methanone

- Molecular Formula : CHFNO

- Molecular Weight : 250.27 g/mol

- CAS Number : 2034283-93-5

The biological activity of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in DNA replication and repair. The compound may act as an enzyme inhibitor, disrupting cellular processes essential for viral replication and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells and reduced viral load in infected cells .

Antiviral Properties

Research indicates that compounds with a fluoropyrimidine moiety often exhibit antiviral properties by targeting viral polymerases or other replication enzymes. The mechanism typically involves the incorporation of the compound into viral RNA or DNA, leading to termination of replication .

Anticancer Properties

The anticancer activity of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine has been explored in various studies. The compound is believed to inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents, making them more susceptible to chemotherapy .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine:

-

Study on PARP Inhibition :

- Objective : To evaluate the efficacy of PARP inhibitors in enhancing the effects of chemotherapy.

- Findings : Compounds similar to 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine showed increased sensitivity in BRCA-mutated ovarian cancer models when combined with traditional chemotherapy .

-

Antiviral Activity Assessment :

- Objective : To determine the antiviral efficacy against various viral strains.

- Findings : Compounds with a similar structure demonstrated significant inhibition of viral replication, suggesting that 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine could exhibit comparable effects.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one | Structure | Anticancer |

| 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one | Structure | Antiviral |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-fluoropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a fluoropyrimidine core with a cyclopropanecarbonylpiperazine moiety. A multi-step approach may include:

- Step 1 : Preparation of the 5-fluoropyrimidine intermediate via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Step 2 : Functionalization of the piperazine ring with a cyclopropanecarbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Optimization : Use catalytic p-toluenesulfonic acid for improved yields in cyclization steps, as demonstrated in analogous pyrimidine syntheses . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropane carbonyl group typically shows a distinct signal near 170 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : Verify molecular weight with high-resolution MS (e.g., observed [M+H]+ peak matching theoretical mass within 5 ppm error) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as applied to structurally related piperazinyl pyrimidines .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : For acetylcholinesterase (AChE) inhibition (a common target for related compounds):

- Ellman’s Assay : Measure IC₅₀ values using a kinetic spectrophotometric method. Prepare AChE enzyme (e.g., electric eel source), substrate (acetylthiocholine iodide), and DTNB as a chromogen. Compare inhibition rates against donepezil as a positive control .

- Dose-Response Curves : Use GraphPad Prism to analyze data with nonlinear regression models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Variation of Substituents : Modify the cyclopropane carbonyl group (e.g., replace with trifluoromethyl or phenylacetyl) and assess changes in AChE inhibition .

- Piperazine Ring Modifications : Introduce bulky groups (e.g., benzyl or fluorophenyl) to explore steric effects on binding.

- Data Analysis : Correlate IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with catalytic serine residues in AChE .

Q. How can discrepancies between computational docking predictions and experimental inhibition data be resolved?

- Methodological Answer :

- Re-evaluate Docking Parameters : Adjust protonation states of residues (e.g., Glu199 in AChE) and include solvent molecules in molecular dynamics (MD) simulations.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking-derived ΔG values.

- Case Study : In a related study, compounds with favorable docking scores but poor activity were found to exhibit off-target effects, necessitating selectivity profiling .

Q. What strategies mitigate cytotoxicity while retaining target efficacy in cell-based assays?

- Methodological Answer :

- Proteomics Profiling : Use LC-MS/MS to identify off-target proteins in HEK-293 or SH-SY5Y cell lines treated with the compound.

- Structural Tweaks : Replace the fluoropyrimidine core with chloro- or methylpyrimidine to reduce metabolic activation, as shown in analogs with improved safety profiles .

- Apoptosis Assays : Quantify caspase-3/7 activation (e.g., Caspase-Glo®) to assess cytotoxicity mechanisms.

Q. How can reaction yields be improved for scale-up synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) to enhance cyclopropane formation efficiency .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropanation) to maintain temperature control and reduce side products .

- Quality Control : Use in-line PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity.

Data Contradiction Analysis

Q. How should researchers address conflicting data between in vitro potency and in vivo pharmacokinetic (PK) performance?

- Methodological Answer :

- PK/PD Modeling : Integrate in vitro IC₅₀ values with in vivo plasma concentration-time curves (e.g., using Phoenix WinNonlin) to identify bioavailability bottlenecks.

- Metabolite Identification : Perform LC-HRMS on plasma samples to detect rapid hydrolysis of the cyclopropane carbonyl group, a common issue in piperazine derivatives .

- Structural Stabilization : Introduce methyl groups adjacent to the carbonyl to sterically hinder enzymatic degradation, as validated in rodent PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.